N1-(4-piperidinylmethyl)-1,2-ethanediamine
Description
N1-(4-Piperidinylmethyl)-1,2-ethanediamine is a diamine derivative featuring a 1,2-ethanediamine backbone substituted with a 4-piperidinylmethyl group at the N1 position. This structure combines the flexibility of the ethylenediamine chain with the rigidity and basicity of the piperidine ring, making it valuable in medicinal chemistry and coordination chemistry.
Properties
IUPAC Name |
N'-(piperidin-4-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c9-3-6-11-7-8-1-4-10-5-2-8/h8,10-11H,1-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOQJHYXJMACQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291252 | |
| Record name | NSC74472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-94-6 | |
| Record name | NSC74472 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC74472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-piperidinylmethyl)-1,2-ethanediamine typically involves the reaction of piperidine with 1,2-diaminoethane under specific conditions. One common method is the reductive amination process, where piperidine reacts with 1,2-diaminoethane in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the synthesis may be carried out in a continuous-flow reactor to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and yield, often involving catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
N1-(4-piperidinylmethyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
N1-(4-piperidinylmethyl)-1,2-ethanediamine has been investigated for its potential antidepressant and anxiolytic effects. Research indicates that compounds with similar piperidine structures exhibit activity on neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that this compound may influence mood regulation and anxiety levels .
Neurological Applications
Studies have shown that piperidine derivatives can act as neuroprotective agents. This compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Organic Synthesis
Reagent in Organic Reactions
The compound serves as an important reagent in various organic synthesis reactions. It can participate in nucleophilic substitutions and can be used to synthesize more complex organic molecules. Its amine functional groups allow it to react with electrophiles to form new bonds, facilitating the construction of diverse chemical architectures .
Click Chemistry Applications
this compound has been utilized in copper-free click chemistry reactions. This application is particularly relevant in bioconjugation processes where biocompatibility is crucial. The compound's structure allows for efficient coupling with azides to form stable triazole linkages .
Case Studies
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is explored for its potential in synthesizing dyes and pigments due to its stable chemical properties and ability to form colored complexes with metal ions .
Polymer Chemistry
The compound's reactivity makes it suitable for applications in polymer chemistry, particularly in the development of new materials with specific properties such as increased strength or thermal stability through cross-linking mechanisms .
Mechanism of Action
The mechanism of action of N1-(4-piperidinylmethyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ethanediamine backbone may facilitate binding to nucleic acids or proteins, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Ethanediamine Backbone
N1-(1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine (Compound 15)
- Structure : Retains the ethanediamine backbone but replaces the 4-piperidinylmethyl group with a 4-piperidinyl moiety linked to a fluorinated indole-phenyl system. The N2 position is dimethylated.
- Properties : The fluorinated indole group enhances binding to hydrophobic enzyme pockets (e.g., AAA ATPase p97 inhibitors), while dimethylation at N2 reduces polarity, improving membrane permeability .
- Applications : Investigated as a p97 ATPase inhibitor for anticancer therapies .
N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine
- Structure : Incorporates a piperazine ring connected via an ethyl spacer to the ethanediamine backbone.
- Properties : Piperazine’s high basicity (pKa ~9.5) increases water solubility compared to piperidine derivatives. The ethyl spacer adds conformational flexibility.
- Applications: Potential use in chelation therapies or as a building block for polyamine-based drugs .
Heterocyclic Ring Variations
N-[(1-Benzyl-3-pyrrolidinyl)methyl]-N-isopropyl-1,2-ethanediamine
- Structure : Substitutes piperidine with a pyrrolidine ring (5-membered vs. 6-membered) and includes a benzyl group.
- Benzyl and isopropyl groups enhance lipophilicity (LogP ~2.5) .
- Applications : Explored in CNS-targeting drug design due to improved blood-brain barrier penetration .
N1-Methyl-N1-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine
Functional Group Additions
ALM-802 (N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine)
- Structure : Substituted with aromatic trimethoxybenzyl groups at both N1 and N2 positions.
- Properties : The electron-rich methoxy groups enhance π-π stacking with cardiac ion channels, contributing to antiarrhythmic activity (IC50 ~50 nM) .
- Applications : Potent antiarrhythmic agent with cardioprotective effects .
N1-[2,2,2-Trifluoro-1-(tetrahydro-2-furanyl)ethyl]-1,2-ethanediamine
- Structure : Contains a trifluoromethyl group and tetrahydrofuran moiety.
- Properties : Trifluoromethyl groups increase metabolic stability and lipophilicity (LogP ~1.8), while the tetrahydrofuran ring introduces stereochemical complexity.
- Applications : Investigated in fluorinated drug candidates for enhanced bioavailability .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Findings and Trends
Ring Size and Rigidity : Piperidine derivatives (6-membered) generally exhibit higher metabolic stability than pyrrolidine analogues (5-membered) due to reduced ring strain .
Substituent Effects :
- Hydrophobic groups (e.g., benzyl, trimethoxybenzyl) enhance target binding but may reduce solubility .
- Fluorination improves metabolic stability and bioavailability .
N-Methylation : Reduces basicity and off-target interactions, favoring receptor-specific activity .
Biological Activity
N1-(4-piperidinylmethyl)-1,2-ethanediamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound consists of a piperidine ring linked to an ethanediamine backbone. This structure allows for diverse interactions with biological targets, facilitating its role in various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine moiety can modulate the activity of various proteins, while the ethanediamine component may enhance binding to nucleic acids or other biomolecules, influencing cellular pathways and functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various pathogens, including fungi and bacteria. For instance, derivatives of piperidine have been reported to induce apoptosis in Candida auris, suggesting that similar compounds could be effective antifungal agents .
- Anticancer Properties : Studies have identified this compound as a promising candidate for anticancer drug development. Its ability to inhibit farnesyltransferase has been noted, which is crucial in cancer cell proliferation .
- Neuroprotective Effects : Piperidine derivatives are being explored for their potential in treating neurodegenerative diseases due to their interaction with muscarinic acetylcholine receptors .
Antifungal Activity Against Candida auris
A study synthesized six novel piperidine-based derivatives and tested their antifungal activity against C. auris. Compounds pta1, pta2, and pta3 exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL. These compounds disrupted the fungal plasma membrane and induced apoptotic cell death .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Plasma membrane disruption |
| pta2 | 0.50 | 1.50 | Apoptosis induction |
| pta3 | 0.97 | 3.90 | Cell cycle arrest |
Anticancer Activity
Research on ethylenediamine-based inhibitors has demonstrated that compounds similar to this compound can effectively inhibit human farnesyltransferase (hFTase), a target in cancer therapy. These inhibitors showed potent anticancer effects in vitro and in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
